N-(4-fluorophenyl)-2-propylpentanamide
Description
N-(4-Fluorophenyl)-2-propylpentanamide is a valproic acid (VPA) derivative featuring a 4-fluorophenyl amide substituent. These derivatives are designed to enhance therapeutic efficacy and reduce side effects associated with VPA, such as hepatotoxicity . The 4-fluorophenyl group may influence pharmacokinetics (e.g., metabolic stability, protein binding) and pharmacodynamics (e.g., target affinity) compared to other substituents.
Properties
Molecular Formula |
C14H20FNO |
|---|---|
Molecular Weight |
237.31 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-propylpentanamide |
InChI |
InChI=1S/C14H20FNO/c1-3-5-11(6-4-2)14(17)16-13-9-7-12(15)8-10-13/h7-11H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
QLGDDWCOBHAOBP-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)F |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Position : The para-position of the fluorine atom in this compound may enhance metabolic stability compared to ortho-substituted analogs like HO-AAVPA, where hydroxyl groups increase susceptibility to glucuronidation .
- Solubility : Fluorine’s hydrophobic character may exacerbate poor aqueous solubility, mirroring challenges observed in HO-AAVPA .
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